molecular formula C21H23N3O2 B7545272 2-benzhydryloxy-N-(3-imidazol-1-ylpropyl)acetamide

2-benzhydryloxy-N-(3-imidazol-1-ylpropyl)acetamide

Cat. No. B7545272
M. Wt: 349.4 g/mol
InChI Key: LTNYWQBBOPCVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzhydryloxy-N-(3-imidazol-1-ylpropyl)acetamide, commonly known as BIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIPA is a small molecule that can easily penetrate cell membranes and interact with various biological targets, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of BIPA is complex and involves multiple biological targets. BIPA has been shown to interact with various proteins, including histone deacetylases (HDACs), G protein-coupled receptors (GPCRs), and ion channels. By modulating the activity of these proteins, BIPA can affect various cellular processes, including gene expression, signal transduction, and ion transport.
Biochemical and Physiological Effects:
BIPA has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, BIPA has been found to induce apoptosis by activating caspase-3 and caspase-9, and by upregulating the expression of pro-apoptotic genes. In inflammation models, BIPA has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. In neurological models, BIPA has been demonstrated to enhance cognitive function and memory by modulating the activity of neurotransmitters, such as acetylcholine and glutamate.

Advantages and Limitations for Lab Experiments

BIPA has several advantages for lab experiments, including its small size, easy synthesis, and broad range of biological targets. BIPA can easily penetrate cell membranes and interact with various proteins, making it a versatile tool for studying cellular processes. However, BIPA also has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations. Therefore, careful dose-response studies are necessary to determine the optimal concentration of BIPA for each experimental system.

Future Directions

BIPA has a wide range of potential therapeutic applications, and future research should focus on exploring its efficacy and safety in various disease models. Some possible future directions for BIPA research include:
1. Investigating the role of BIPA in epigenetic regulation and gene expression.
2. Developing BIPA derivatives with improved solubility and bioavailability.
3. Studying the pharmacokinetics and pharmacodynamics of BIPA in animal models.
4. Investigating the potential of BIPA as a drug candidate for cancer, inflammation, and neurological disorders.
5. Exploring the use of BIPA in combination with other drugs or therapies for synergistic effects.
Conclusion:
In conclusion, BIPA is a promising chemical compound with a wide range of potential therapeutic applications. Its small size, easy synthesis, and broad range of biological targets make it a versatile tool for studying cellular processes and developing new drugs. However, further research is necessary to fully understand the mechanism of action, biochemical and physiological effects, and potential limitations of BIPA. The future directions of BIPA research are diverse and exciting, and hold great promise for improving human health.

Synthesis Methods

The synthesis of BIPA involves the reaction between 2-benzhydryloxyacetic acid and 3-(imidazol-1-yl)propylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography, yielding BIPA as a white solid.

Scientific Research Applications

BIPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, BIPA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, BIPA has been found to suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorder research, BIPA has been demonstrated to enhance cognitive function and memory by modulating the activity of neurotransmitters.

properties

IUPAC Name

2-benzhydryloxy-N-(3-imidazol-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c25-20(23-12-7-14-24-15-13-22-17-24)16-26-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13,15,17,21H,7,12,14,16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNYWQBBOPCVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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